molecular formula C12H9ClF3N3 B12584108 [(5-Chloropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-96-1

[(5-Chloropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12584108
CAS No.: 647839-96-1
M. Wt: 287.67 g/mol
InChI Key: ZANMFFSNQGMHNH-UHFFFAOYSA-N
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Description

Electronic Effects

Substituent Inductive Effect Resonance Effect Net Electron Withdrawal
3,3,3-Trifluoropropyl Strong (-I) Negligible High
5-Chloropyridin-3-yl Moderate (-I) Moderate (-M via ring N) Moderate-High

The trifluoropropyl group exerts a potent inductive (-I) electron-withdrawing effect due to the electronegativity of fluorine atoms, polarizing adjacent σ-bonds. In contrast, the 5-chloropyridinyl group combines inductive withdrawal from chlorine with resonance effects mediated by the pyridine nitrogen. The nitrogen’s lone pair participates in aromatic π-system conjugation, creating a meta-directing deactivation pattern that enhances electrophilic substitution resistance.

Steric and Solubility Implications

  • Trifluoropropyl : The -CF₃ group increases hydrophobicity (logP ≈ 2.02), while its bulky structure impedes π-π stacking interactions.
  • Chloropyridinyl : The planar pyridine ring enables dipole-dipole interactions with polar solvents, but chlorine’s van der Waals radius (0.79 Å) introduces steric hindrance at the meta position.

Synergistic Effects

The combined presence of both substituents creates a polarized electronic environment :

  • The central propanedinitrile carbon experiences dual electron withdrawal, increasing its electrophilicity.
  • Conjugation between the pyridine nitrogen and nitrile groups may delocalize electron density, as suggested by the compound’s SMILES-derived resonance structures.

Properties

CAS No.

647839-96-1

Molecular Formula

C12H9ClF3N3

Molecular Weight

287.67 g/mol

IUPAC Name

2-[(5-chloropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9ClF3N3/c13-10-3-9(5-19-6-10)4-11(7-17,8-18)1-2-12(14,15)16/h3,5-6H,1-2,4H2

InChI Key

ZANMFFSNQGMHNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 5-chloropyridine-3-carboxaldehyde with 3,3,3-trifluoropropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then subjected to a reaction with malononitrile to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of (5-Chloropyridin-3-yl)methylpropanedinitrile may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyridine and trifluoromethyl-containing derivatives, focusing on synthesis, stereochemistry, and functional attributes.

Pyridine Derivatives with Trifluoromethyl/Chloro Substituents ()

Examples include:

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine

  • Core Structure : Pyrimidine-pyridine hybrid vs. pyridine-dinitrile.
  • Substituents : Chloro, trifluoromethyl, and pyridinyl groups.
  • Application : Listed with multiple suppliers (AC1Q4JDR, CHEMBL1490743), indicating commercial interest in pharmaceuticals or agrochemicals .

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine

  • Functional Group : Amine vs. dinitrile.
  • Property Impact : Increased hydrogen-bonding capacity compared to the target’s dinitrile.

Comparison Insight : The target’s dinitrile group may enhance metabolic stability compared to amine-containing analogs, a critical factor in drug design .

Trifluoropropyl-Containing Intermediates ()

A synthesis pathway for 3-(4-(tert-butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine involves:

  • Step 1 : Silyl-protected intermediate (76% yield).
  • Step 2: Acid hydrolysis to yield a methanol derivative (99% yield).

Pyrazole-Based Trifluoromethyl Derivatives ()

Example: 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile

  • Core Structure : Pyrazole vs. pyridine.
  • Functional Group: Propanenitrile (mononitrile) vs. propanedinitrile.
  • Application : Nitrile-containing pyrazoles are common in agrochemicals (e.g., fungicides).

Comparison Insight : The target’s dual nitrile groups may offer stronger electron-withdrawing effects, influencing binding affinity in biological targets .

Research Implications

  • Synthesis Challenges : The target compound’s stereochemical outcomes (if applicable) require optimization, as seen in compound 41’s regioisomer mixtures .
  • Functional Advantages: The trifluoropropyl group enhances metabolic stability, while the dinitrile moiety may improve binding in enzyme-active sites compared to mononitriles .
  • Future Directions: Comparative studies on bioactivity (e.g., insecticidal activity against pyridine-based neonicotinoids) and solubility profiles are warranted.

Biological Activity

The compound (5-Chloropyridin-3-yl)methylpropanedinitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antiviral properties, and other pharmacological effects, through a review of relevant literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H11ClF3N2C_{12}H_{11}ClF_3N_2, and it features a chloropyridine moiety attached to a trifluoropropyl group and a propanedinitrile. The presence of the chloropyridine ring is significant as it is often associated with various biological activities.

Biological Activity Overview

Several studies have investigated the biological activities of compounds related to chloropyridine derivatives. While specific data on the target compound is limited, insights can be drawn from related compounds.

1. Enzyme Inhibition

Research indicates that chloropyridine derivatives can exhibit enzyme inhibitory activity. For instance, a study highlighted the synthesis of 5-chloropyridin-3-yl esters that demonstrated potent inhibition against the SARS-CoV-2 3CL protease enzyme. Compound 3 from this study showed an IC50 value of 250 nM against the enzyme, suggesting that similar structures may also possess significant inhibitory properties against key enzymes involved in viral replication .

2. Antiviral Activity

In vitro assays have shown that certain chloropyridine derivatives can inhibit viral activity. For example, compounds derived from 5-chloropyridin-3-yl esters exhibited antiviral activity against SARS-CoV-2 with EC50 values ranging from 2.8 µM to lower concentrations depending on structural modifications . Such findings suggest that (5-Chloropyridin-3-yl)methylpropanedinitrile may also exhibit antiviral properties, although direct studies are necessary for confirmation.

Case Studies and Experimental Findings

Table 1: Summary of Biological Activities of Related Chloropyridine Compounds

CompoundActivity TypeIC50/EC50 ValueReference
Compound 3SARS-CoV-2 3CL protease inhibitor250 nM
Compound 9aAntiviral activity against SARS-CoV-2160 nM (IC50)
Compound 13bAntiviral activity (EC50)2.8 µM

The mechanism by which chloropyridine derivatives exert their biological effects often involves interaction with specific protein targets. For instance, the mode of inhibition observed in some studies includes the formation of covalent bonds with active site residues in target enzymes, such as cysteine residues in proteases . This suggests that similar mechanisms may be applicable to (5-Chloropyridin-3-yl)methylpropanedinitrile.

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